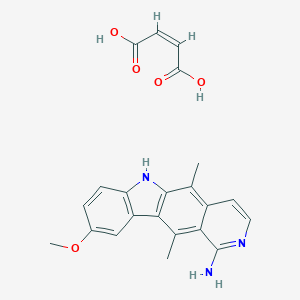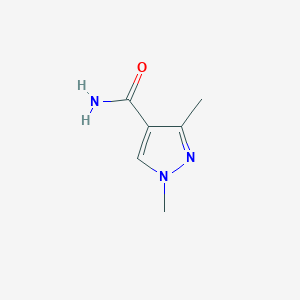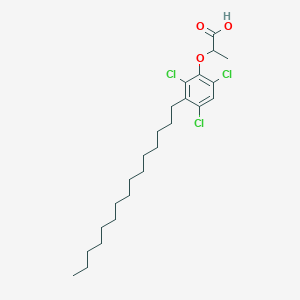
Diazo-4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diazo-4 is a chemical compound that is widely used in scientific research due to its unique properties. It is a diazo compound that contains an azo group, which makes it highly reactive and versatile. Diazo-4 is used in a variety of applications, including organic synthesis, material science, and biochemistry.
Wirkmechanismus
The mechanism of action of Diazo-4 is based on its ability to form diazo groups, which are highly reactive and can undergo a variety of reactions. In organic synthesis, Diazo-4 reacts with nucleophiles to transfer the diazo group to the nucleophile. In material science, Diazo-4 is used as a photoresist, where it undergoes a photochemical reaction to form a pattern on the surface. In biochemistry, Diazo-4 reacts with amino and sulfhydryl groups in proteins to label them for detection and analysis.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of Diazo-4 are dependent on its application. In organic synthesis, Diazo-4 can be toxic and should be handled with care. In material science, Diazo-4 is used as a photoresist and does not have any significant biochemical or physiological effects. In biochemistry, Diazo-4 can react with amino and sulfhydryl groups in proteins, which can affect their function and activity.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Diazo-4 in lab experiments include its versatility and reactivity. Diazo-4 can be used in a variety of applications, and its reactivity makes it a useful tool in organic synthesis, material science, and biochemistry. The limitations of using Diazo-4 in lab experiments include its toxicity and the need for careful handling. Diazo-4 is a hazardous compound that requires careful temperature control and handling to avoid accidents.
Zukünftige Richtungen
There are several future directions for research on Diazo-4. One area of research is the development of new methods for synthesizing Diazo-4 that are safer and more efficient. Another area of research is the development of new applications for Diazo-4 in the fields of organic synthesis, material science, and biochemistry. Additionally, research could be focused on understanding the mechanism of action of Diazo-4 and its interactions with biological molecules. Finally, research could be focused on developing new derivatives of Diazo-4 that have improved properties for specific applications.
Conclusion
Diazo-4 is a versatile and reactive compound that has a variety of scientific research applications. Its unique properties make it a useful tool in organic synthesis, material science, and biochemistry. Future research on Diazo-4 could lead to the development of new methods for synthesizing and using this compound, as well as a better understanding of its mechanism of action and interactions with biological molecules.
Synthesemethoden
The synthesis of Diazo-4 involves the reaction of 4-nitroaniline with sodium nitrite and hydrochloric acid. The reaction produces a diazonium salt, which is then reacted with sodium azide to form Diazo-4. The reaction is highly exothermic and requires careful temperature control and handling.
Wissenschaftliche Forschungsanwendungen
Diazo-4 is widely used in scientific research due to its unique properties. It is a versatile compound that can be used in a variety of applications, including organic synthesis, material science, and biochemistry. In organic synthesis, Diazo-4 is used as a diazo transfer reagent to introduce diazo groups into organic molecules. In material science, Diazo-4 is used as a photoresist to pattern surfaces for microfabrication. In biochemistry, Diazo-4 is used as a labeling reagent to label proteins and nucleic acids for detection and analysis.
Eigenschaften
CAS-Nummer |
123330-72-3 |
|---|---|
Produktname |
Diazo-4 |
Molekularformel |
C26H24N6O12 |
Molekulargewicht |
612.5 g/mol |
IUPAC-Name |
2-[2-[2-[2-[bis(carboxymethyl)amino]-5-(2-diazoacetyl)phenoxy]ethoxy]-N-(carboxymethyl)-4-(2-diazoacetyl)anilino]acetic acid |
InChI |
InChI=1S/C26H24N6O12/c27-29-9-19(33)15-1-3-17(31(11-23(35)36)12-24(37)38)21(7-15)43-5-6-44-22-8-16(20(34)10-30-28)2-4-18(22)32(13-25(39)40)14-26(41)42/h1-4,7-10H,5-6,11-14H2,(H,35,36)(H,37,38)(H,39,40)(H,41,42) |
InChI-Schlüssel |
ZOOJLKYZACLIPO-QJUDHZBZSA-N |
Isomerische SMILES |
C1=CC(=C(C=C1/C(=C/[N+]#N)/[O-])OCCOC2=C(C=CC(=C2)/C(=C/[N+]#N)/[O-])N(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O |
SMILES |
C1=CC(=C(C=C1C(=O)C=[N+]=[N-])OCCOC2=C(C=CC(=C2)C(=O)C=[N+]=[N-])N(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O |
Kanonische SMILES |
C1=CC(=C(C=C1C(=O)C=[N+]=[N-])OCCOC2=C(C=CC(=C2)C(=O)C=[N+]=[N-])N(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O |
Synonyme |
diazo-4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![(1R,3S,4S)-2-(tert-butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B49137.png)

![Cyano(6-methoxy-naphthalen-2-yl)methyl trans-[(3-phenyloxiran-2-yl)methyl] carbonate](/img/structure/B49140.png)
![[4-[2-(Methylamino)propyl]phenyl] hydrogen sulfate](/img/structure/B49142.png)
